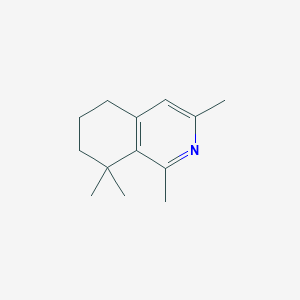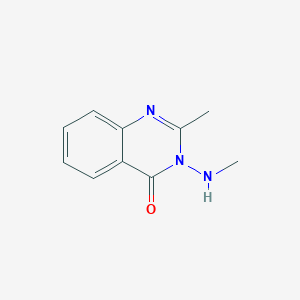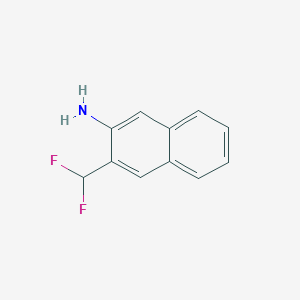
6-Fluoro-2-methylquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-methylquinoline-4-carbonitrile is a heterocyclic organic compound characterized by a quinoline ring substituted with a fluorine atom at the 6th position, a methyl group at the 2nd position, and a cyano group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methylquinoline, the introduction of a fluorine atom can be achieved through electrophilic fluorination using reagents like Selectfluor. The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, high-yield reaction conditions, and cost-effective raw materials. The use of continuous flow reactors and automation can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoro-2-methylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium cyanide, Selectfluor.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine-substituted quinolines.
Applications De Recherche Scientifique
6-Fluoro-2-methylquinoline-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the development of materials with unique electronic and optical properties, such as fluorescent dyes and sensors.
Mécanisme D'action
The mechanism by which 6-Fluoro-2-methylquinoline-4-carbonitrile exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, influencing its overall biological activity.
Comparaison Avec Des Composés Similaires
6-Fluoro-2-methylquinoline: Lacks the cyano group, which may affect its reactivity and applications.
2-Methylquinoline-4-carbonitrile: Lacks the fluorine atom, potentially altering its chemical properties and biological activity.
6-Fluoro-4-hydroxy-2-methylquinoline: Contains a hydroxyl group instead of a cyano group, impacting its chemical behavior and applications.
Uniqueness: 6-Fluoro-2-methylquinoline-4-carbonitrile is unique due to the combined presence of the fluorine, methyl, and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. The fluorine atom enhances its stability and binding interactions, while the cyano group provides a site for further functionalization.
Propriétés
Formule moléculaire |
C11H7FN2 |
|---|---|
Poids moléculaire |
186.18 g/mol |
Nom IUPAC |
6-fluoro-2-methylquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7FN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3 |
Clé InChI |
WWBIRHFHRPXROF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=CC2=N1)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)








![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)

![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)

